Cas no 88-10-8 (Diethylcarbamyl chloride)

Diethylcarbamyl chloride (CAS 88-10-8) is a versatile organic compound primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive carbamyl chloride group enables efficient derivatization, making it valuable for introducing the diethylcarbamyl moiety into target molecules. The compound exhibits high purity and stability under controlled conditions, ensuring reliable performance in synthetic applications. Its utility extends to the preparation of antihistamines, anthelmintics, and other bioactive compounds. Proper handling is essential due to its moisture sensitivity and potential lachrymatory effects. Diethylcarbamyl chloride is typically supplied as a clear to pale yellow liquid, stored under inert conditions to maintain reactivity.
Diethylcarbamyl chloride structure
Diethylcarbamyl chloride structure
Product Name:Diethylcarbamyl chloride
CAS No:88-10-8
MF:C5H10ClNO
MW:135.592000484467
MDL:MFCD00000636
CID:34449
PubChem ID:6916
Update Time:2025-06-11

Diethylcarbamyl chloride Chemical and Physical Properties

Names and Identifiers

    • Diethylcarbamyl chloride
    • N,N-Diethylcarbamoyl chloride
    • N,N-Diethylchloroformamide
    • N,N-Diethylcarbamyl chloride
    • Diethylcarbamoyl Chloride
    • Carbamicchloride,diethyl
    • DECC
    • diethylaminocarbonyl chloride
    • diethylcarbamic acid chloride
    • Diethylcarbamic chloride
    • diethyl-carbamicchlorid
    • diethyl-carbamoylchlorid
    • Diethylcarbamyl chlo
    • diethylchloroformamide
    • N,N-diethylaminocarbonyl chloride
    • N,N-Diethylaminoformyl chloride
    • N,N-diethylcarbamic acid chloride
    • Carbamic chloride, diethyl-
    • Carbamoyl chloride, diethyl-
    • Carbamidoyl chloride, diethyl-
    • Diethylcarbamoylchloride
    • Diethylamid kyseliny chlormravenci
    • N,N-diethylcarbamoylchloride
    • 5RIV1U6H5W
    • Diethylamid kyseliny chlormravenci [Czec
    • CAS-88-10-8
    • Diethylamid kyseliny chlormravenci [Czech]
    • EINECS 201-798-5
    • NSC-512306
    • Carbamic chloride, N,N-diethyl-
    • FT-0629469
    • (DIETHYLAMINO)CARBONYL CHLORIDE
    • F20301
    • N-(CHLOROCARBONYL)DIETHYLAMINE
    • BRN 0506687
    • N,N-diethylcarbamic chloride
    • DIethyl-carbamoyl chloride
    • Tox21_303825
    • InChI=1/C5H10ClNO/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3
    • DTXSID0052598
    • UNII-5RIV1U6H5W
    • Et2NCOCl
    • CHEMBL3559788
    • F0001-2185
    • WLN: GVN2&2
    • N,N-Diethylaminoformyl chloride N,N-Diethylchloroformamide
    • diethyl carbamylchloride
    • EN300-20040
    • A842470
    • 88-10-8
    • SCHEMBL134714
    • diethylcarbamyl choride
    • Diethyl carbamoyl chloride
    • diethyl carbamyl chloride
    • Diethylcarbamoyl chloride, 97%
    • NCGC00357102-01
    • NSC223067
    • W-100419
    • NSC512306
    • HSDB 2657
    • diethylcarbamylchloride
    • AKOS000121213
    • NSC 223067
    • Diethylcarbamic chloride #
    • N,N-diethyl carbamoyl chloride
    • DTXCID1031171
    • AMY25807
    • OFCCYDUUBNUJIB-UHFFFAOYSA-
    • N,N-diethyl chloroformamide
    • CS-0128815
    • D0482
    • NSC-223067
    • DIETHYLCARBAMYL CHLORIDE [HSDB]
    • MFCD00000636
    • Q26840750
    • Chloroformic acid diethylamide
    • LS-50842
    • Carbamic chloride, diethyl- (9CI)
    • Carbamoyl chloride, diethyl- (6CI, 7CI, 8CI)
    • N,N-Diethylcarbamic chloride (ACI)
    • N,NDiethylchloroformamide
    • Carbamoyl chloride, diethyl
    • LS-13060
    • Carbamidoyl chloride, diethyl
    • Carbamic chloride, diethyl
    • DB-002697
    • NS00020896
    • 4-04-00-00379 (Beilstein Handbook Reference)
    • N,NDiethylcarbamoyl chloride
    • MDL: MFCD00000636
    • Inchi: 1S/C5H10ClNO/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3
    • InChI Key: OFCCYDUUBNUJIB-UHFFFAOYSA-N
    • SMILES: O=C(N(CC)CC)Cl
    • BRN: 0506687

Computed Properties

  • Exact Mass: 135.04500
  • Monoisotopic Mass: 135.045
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 80.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 20.3

Experimental Properties

  • Color/Form: Light yellow irritating oily liquid.
  • Density: 1.07 g/mL at 25 °C(lit.)
  • Melting Point: −32 °C (lit.)
  • Boiling Point: 117-123 °C/133 mmHg(lit.)
  • Flash Point: Fahrenheit: 168.8 ° f < br / > Celsius: 76 ° C < br / >
  • Refractive Index: n20/D 1.451(lit.)
  • Water Partition Coefficient: hydrolysis
  • PSA: 20.31000
  • LogP: 1.68700
  • Sensitiveness: Moisture Sensitive
  • Solubility: Not determined

Diethylcarbamyl chloride Security Information

  • Symbol: GHS07 GHS08
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H319,H332,H335,H351
  • Warning Statement: P261,P281,P305+P351+P338
  • Hazardous Material transportation number:UN 3265 8/PG 3
  • WGK Germany:1
  • Hazard Category Code: 20/22-36/37/38-40
  • Safety Instruction: S26-S36/37
  • RTECS:FD4025000
  • Hazardous Material Identification: Xn
  • Safety Term:8
  • Packing Group:II
  • Risk Phrases:R20/22; R36/37/38; R40
  • HazardClass:8
  • PackingGroup:
  • TSCA:Yes
  • Storage Condition:Inert atmosphere,2-8°C(BD105592)

Diethylcarbamyl chloride Customs Data

  • HS CODE:2903199000
  • Customs Data:

    China Customs Code:

    2903199000

    Overview:

    2903199000 Saturated chlorinated derivatives of other acyclic hydrocarbons.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903199000 other saturated chlorinated derivatives of acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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Diethylcarbamyl chloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
Novel Natural Product-like Caged Xanthones Bearing a Carbamate Moiety Exhibit Antitumor Potency and Anti-Angiogenesis Activity In vivo
Xu, Xiaoli; Wu, Yue; Hu, Mingyang; Li, Xiang; Bao, Qichao; et al, Scientific Reports, 2016, 6,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  0.5 h, -10 °C; -10 °C → rt; 6 - 8 h, rt
Reference
Synthesis of pterostilbene and resveratrol carbamate derivatives as potential dual cholinesterase inhibitors and neuroprotective agents
Yuan, Wen; Shang, Zhipei; Qiang, Xiaoming; Tan, Zhenghuai; Deng, Yong, Research on Chemical Intermediates, 2014, 40(2), 787-800

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuryl chloride ;  1 h, 20 °C
Reference
Facile S-alkyl thiocarbamate synthesis by a novel DBU-assisted carbonylation of amines with carbon monoxide and sulfur
Mizuno, Takumi; Takahashi, Junko; Ogawa, Akiya, Tetrahedron, 2003, 59(8), 1327-1331

Production Method 4

Reaction Conditions
1.1 Catalysts: Sodium hydroxide Solvents: Benzene ,  Xylene ,  Water ;  rt; 30 min, 70 °C
Reference
New aminoporphyrins bearing urea derivative substituents: synthesis, characterization, antibacterial and antifungal activity
Karimipour, Gholamreza; Kowkabi, Saeed; Naghiha, Asghar, Brazilian Archives of Biology and Technology, 2015, 58(3), 431-442

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  6 - 8 h, -10 °C → 0 °C
Reference
Design, synthesis and biological evaluation of 4'-aminochalcone-rivastigmine hybrids as multifunctional agents for the treatment of Alzheimer's disease
Xiao, Ganyuan; Li, Yan; Qiang, Xiaoming; Xu, Rui; Zheng, Yunxiaozhu; et al, Bioorganic & Medicinal Chemistry, 2017, 25(3), 1030-1041

Production Method 6

Reaction Conditions
1.1 Catalysts: Dimethylformamide Solvents: Carbon tetrachloride ;  30 min, 25 °C
1.2 Solvents: Carbon tetrachloride ;  25 °C; 6 h, reflux
Reference
Synthesis of scutellarein derivatives to increase biological activity and water solubility
Shi, Zhi-Hao; Li, Nian-Guang; Shi, Qian-Ping; Zhang, Wei; Dong, Ze-Xi; et al, Bioorganic & Medicinal Chemistry, 2015, 23(21), 6875-6884

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium chloride
Reference
Enzymatic halogenation of pyrazoles and pyridine derivatives
Franssen, M. C. R.; Van Boven, H. G.; Van der Plas, H. C., Journal of Heterocyclic Chemistry, 1987, 24(5), 1313-16

Production Method 8

Reaction Conditions
1.1 Reagents: Chlorine Solvents: Dichloromethane ;  400 min, 24 - 26 °C; 20 min
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  2 - 3 h
Reference
Development of an improved method for conversion of thiuram disulfides into N,N-dialkylcarbamoyl halides and derivatives
Adeppa, K.; Rupainwar, D. C.; Misra, Krishna, Synthetic Communications, 2011, 41(2), 285-290

Production Method 9

Reaction Conditions
1.1 Solvents: Dichloromethane ;  40 °C; 3 h, reflux; reflux → rt
1.2 Reagents: Chlorine ;  170 min, rt
Reference
An improved one-pot cost-effective synthesis of N,N-disubstituted carbamoyl halides and derivatives
Adeppa, K.; Rupainwar, D. C.; Misra, Krishna, Canadian Journal of Chemistry, 2010, 88(12), 1277-1280

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  rt → 0 °C
1.2 Solvents: Dichloromethane ;  < 0 °C; 0 °C → rt; 6 - 8 h, rt
Reference
Synthesis and biological evaluation of genistein carbamate derivatives
Qiang, Xiaoming; Yuan, Wen; Sang, Zhipei; Deng, Yong, Youji Huaxue, 2013, 33(3), 621-629

Production Method 11

Reaction Conditions
1.1 Reagents: tert-Butyl hypochlorite Solvents: Diethyl ether
Reference
Asymmetric nitrogen. 58. Geminal systems 37. N-Chlorodiaziridines
Shustov, G. V.; Denisenko, S. N.; Starovoitov, V. V.; Chervin, I. I.; Kostyanovskii, R. G., Izvestiya Akademii Nauk SSSR, 1988, (7), 1599-606

Production Method 12

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile
Reference
A convenient preparation of certain N,N-dialkylcarbamoyl chlorides
Hoshino, Osamu; Saito, Keiji; Ishizaki, Miyuki; Umezawa, Bunsuke, Synthetic Communications, 1987, 17(16), 1887-92

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  -10 °C; -10 °C → rt; 6 - 8 h, rt
Reference
Novel cannabidiol-carbamate hybrids as selective BuChE inhibitors: Docking-based fragment reassembly for the development of potential therapeutic agents against Alzheimer's disease
Jiang, Xia; Zhang, Ziwen; Zuo, Jiawei; Wu, Chengyao; Zha, Liang; et al, European Journal of Medicinal Chemistry, 2021, 223,

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  30 min, 0 °C; 0 °C → rt; 12 h, rt
Reference
Synthesis and Biological Evaluation of Celastrol Derivatives with Improved Cytotoxic Selectivity and Antitumor Activities
Hu, Xiao-Long; He, Qi-Wei; Long, Huan; Zhang, Li-Xin; Wang, Rong; et al, Journal of Natural Products, 2021, 84(7), 1954-1966

Production Method 15

Reaction Conditions
1.1 Catalysts: Dimethylformamide Solvents: Carbon tetrachloride ;  30 min, 25 °C
1.2 Solvents: Carbon tetrachloride ;  25 °C; 6 h, reflux
Reference
Design, Synthesis, and Biological Evaluation of Scutellarein Derivatives Based on Scutellarin Metabolic Mechanism In Vivo
Dong, Ze-Xi; Shi, Zhi-Hao; Li, Nian-Guang; Zhang, Wei; Gu, Ting; et al, Chemical Biology & Drug Design, 2016, 87(6), 946-957

Diethylcarbamyl chloride Raw materials

Diethylcarbamyl chloride Preparation Products

Diethylcarbamyl chloride Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:88-10-8)N,N-Diethylcarbamyl chloride
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Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 21:49
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:88-10-8)N,N-二乙基氯甲酰胺
Order Number:LE1632429;LE1379
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:29
Price ($):discuss personally
Email:18501500038@163.com

Diethylcarbamyl chloride Related Literature

Additional information on Diethylcarbamyl chloride

Diethylcarbamyl chloride and CAS No. 88-10-8: Applications and Research Developments

Diethylcarbamyl chloride, a compound with the chemical formula C4H7ClNO and CAS number 88-10-8, is a significant intermediate in organic synthesis and pharmaceutical research. This compound, characterized by its reactive carbamyl group, has garnered considerable attention due to its versatile applications in the development of various chemical entities.

The primary utility of Diethylcarbamyl chloride lies in its role as a precursor in the synthesis of carbamates and ureas, which are pivotal in medicinal chemistry. Its reactivity allows for the formation of amide bonds, making it an invaluable tool in the construction of complex molecular frameworks. Recent advancements in synthetic methodologies have highlighted its importance in facilitating high-yielding reactions, particularly in the context of drug discovery.

In the realm of pharmaceutical research, CAS No. 88-10-8 has been extensively studied for its potential applications in the development of bioactive molecules. The compound’s ability to undergo nucleophilic substitution reactions has enabled researchers to design novel derivatives with enhanced pharmacological properties. For instance, studies have demonstrated its efficacy in synthesizing potent inhibitors targeting various biological pathways.

One notable area of research involves the use of Diethylcarbamyl chloride in the development of antiviral agents. The structural flexibility of this compound allows for the creation of derivatives that can interact with viral enzymes, thereby inhibiting replication. Recent publications have reported promising results from preclinical trials using such derivatives, suggesting their potential as therapeutic candidates against emerging viral strains.

The compound’s significance extends beyond pharmaceuticals into agrochemical applications. Researchers have explored its use in synthesizing herbicides and pesticides by leveraging its reactivity to form stable complexes with active ingredients. These complexes enhance the efficacy and environmental compatibility of agrochemical formulations, addressing critical challenges in modern agriculture.

From a synthetic chemistry perspective, Diethylcarbamyl chloride has been instrumental in developing novel catalytic systems. Its incorporation into multi-component reactions has led to innovative approaches for constructing heterocyclic compounds, which are prevalent in many bioactive molecules. The compound’s role as a building block has thus contributed significantly to the expansion of synthetic possibilities in organic chemistry.

The safety and handling of Diethylcarbamyl chloride are critical considerations in industrial and laboratory settings. While it is not classified as a hazardous material under standard regulatory frameworks, proper protocols must be followed to ensure safe usage. This includes adequate ventilation, personal protective equipment, and adherence to good laboratory practices (GLP). These measures are essential to mitigate any potential risks associated with its handling.

In conclusion, Diethylcarbamyl chloride (CAS No. 88-10-8) remains a cornerstone in synthetic chemistry and pharmaceutical research due to its versatile reactivity and broad applicability. The ongoing exploration of its derivatives continues to yield novel compounds with significant therapeutic potential. As research progresses, the compound’s role is expected to expand further, reinforcing its importance in advancing chemical science and drug development.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:88-10-8)N,N-Diethylcarbamyl chloride
1632429
Purity:98%
Quantity:Company Customization
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:88-10-8)N,N-二乙基氯甲酰胺
LE1632429;LE1379
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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